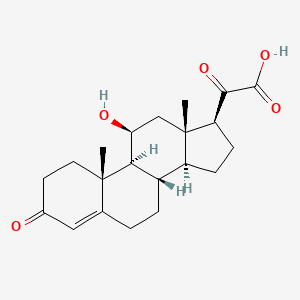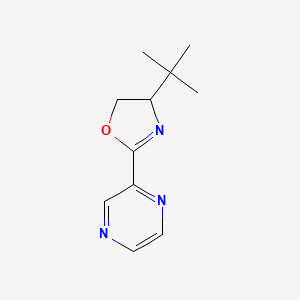
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is an organic compound with a unique structure that includes a dimethyl group and a methylphenyl group attached to a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid typically involves the reaction of acetylene with methylpropenal to form 2,2-dimethyl-3-butenoic aldehyde, which is then oxidized to yield the desired acid . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3-butenoic acid: This compound shares a similar backbone but lacks the methylphenyl group, resulting in different chemical properties and reactivity.
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester: This compound has a similar structure but includes a dimethylamino group, leading to distinct applications and reactivity.
Uniqueness: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is unique due to the presence of both the dimethyl and methylphenyl groups, which confer specific chemical properties and reactivity patterns. These structural features make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(4-methylphenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9-5-7-11(8-6-9)10(2)13(3,4)12(14)15/h5-8H,2H2,1,3-4H3,(H,14,15) |
InChI-Schlüssel |
YGDYKMNSZTWMSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)




![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)



